![molecular formula C13H16ClN3O B1413184 C-[3-(1-苯基-环丁基)-[1,2,4]噁二唑-5-基]-甲胺盐酸盐 CAS No. 1858240-74-0](/img/structure/B1413184.png)

C-[3-(1-苯基-环丁基)-[1,2,4]噁二唑-5-基]-甲胺盐酸盐

描述

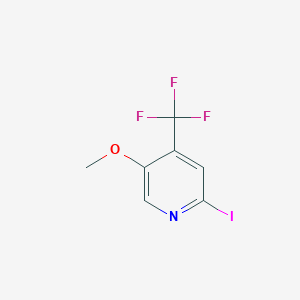

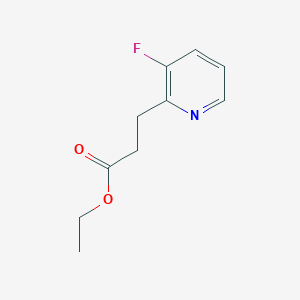

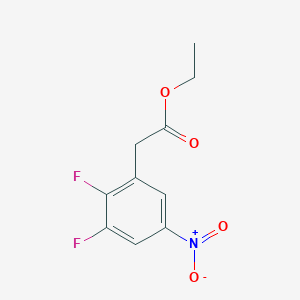

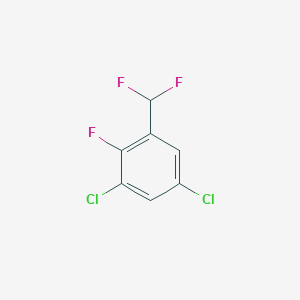

“C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride” is a chemical compound with the empirical formula C9H10ClN3O . It is a solid substance . This compound is part of a class of compounds known as 1,2,4-oxadiazoles .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the compound , can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . The structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 211.65 .作用机制

JNJ-42165279 acts as a selective antagonist for the orexin 2 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By blocking the activity of this receptor, JNJ-42165279 can modulate the release of various neurotransmitters and affect the activity of downstream signaling pathways.

Biochemical and Physiological Effects:

The biochemical and physiological effects of JNJ-42165279 are primarily related to its ability to modulate the activity of the orexin 2 receptor. This can lead to changes in the release of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which can affect wakefulness, arousal, and reward-seeking behavior.

实验室实验的优点和局限性

One advantage of using JNJ-42165279 in lab experiments is its high selectivity for the orexin 2 receptor, which allows for precise modulation of this target. However, one limitation is that it may not fully replicate the physiological effects of orexin 2 receptor antagonism in vivo, as other factors may also be involved in these processes.

未来方向

There are several potential future directions for research involving JNJ-42165279. One area of interest is the role of the orexin 2 receptor in various neurological disorders, such as narcolepsy and addiction. Additionally, JNJ-42165279 may be useful in developing new treatments for these disorders or as a tool for investigating the underlying mechanisms. Finally, further studies may be needed to fully understand the physiological effects of orexin 2 receptor antagonism and the potential implications for human health.

科学研究应用

农业生物活性

1,2,4-噁二唑衍生物因其农业生物活性而被研究。 它们展现出广泛的生物活性,可用于开发高效且低风险的化学农药 . 具体而言,它们对南方根结线虫表现出中等杀线虫活性,对立枯丝核菌表现出抗真菌活性 . 这表明我们的化合物可以作为潜在的杀虫剂或杀真菌剂在农业环境中进行探索。

抗菌剂

这些衍生物还对水稻白叶枯病菌表现出强烈的抗菌作用,该菌是水稻细菌性叶枯病的病原菌 . 其EC50值优于现有治疗方法,该化合物有可能成为一种新型抗菌剂,特别是在对抗影响作物产量和粮食安全的疾病方面。

抗癌活性

1,2,4-噁二唑部分被认为是药物开发中重要的药效团。 它已被用于创建具有抗癌特性的新型药物分子 . 正在研究的化合物可以针对各种癌细胞系进行研究,利用其稳定性和生物活性。

抗惊厥特性

噁二唑衍生物已被确定具有抗惊厥作用。 它们可以被合成作用于中枢神经系统以预防癫痫发作 . 该化合物可能是开发新型抗惊厥药物的候选药物。

血管扩张作用

据报道,这些化合物具有血管扩张作用,这在治疗心血管疾病方面可能是有益的 . 可以进一步研究该化合物放松血管和改善血液流动的潜力。

抗糖尿病潜力

噁二唑衍生物也因其抗糖尿病潜力而被探索。 它们可能在调节血糖水平方面发挥作用,为糖尿病治疗提供新的途径 .

材料科学应用

由于其结构特性,噁二唑衍生物可用于材料科学。 它们可以作为高能分子或含能材料,可能对开发具有特定所需特性的新材料有用 .

含能行为和高能核心

噁二唑衍生物的含能行为使其成为各种应用中用作高能核心的候选材料。 它们的正形成热和有利的氧平衡表明在推进剂和炸药开发等领域具有潜力 .

属性

IUPAC Name |

[3-(1-phenylcyclobutyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-11-15-12(16-17-11)13(7-4-8-13)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUDADFXUVVUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C3=NOC(=N3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。